molecular formula C23H22N6O4 B2392866 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034465-09-1

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2392866
CAS No.: 2034465-09-1
M. Wt: 446.467
InChI Key: AROGGYDHEFFZTP-UHFFFAOYSA-N
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Description

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety, a piperidine ring, and a pyridopyrimidine core, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the propanoyl group: This step involves the acylation of the quinazolinone core with a propanoyl chloride derivative.

    Formation of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Construction of the pyridopyrimidine core: This involves the cyclization of appropriate precursors under specific conditions to form the pyridopyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-oxoquinazolin-3(4H)-yl)propanenitrile: A simpler derivative with a similar quinazolinone core.

    2-(4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide: Another quinazolinone derivative with different substituents.

Uniqueness

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyridopyrimidine core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c30-19(9-13-28-14-25-18-6-2-1-4-16(18)21(28)31)27-11-7-15(8-12-27)29-22(32)17-5-3-10-24-20(17)26-23(29)33/h1-6,10,14-15H,7-9,11-13H2,(H,24,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGGYDHEFFZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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